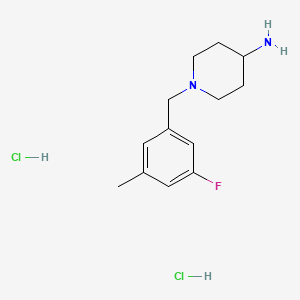

1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-[(3-fluoro-5-methylphenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.2ClH/c1-10-6-11(8-12(14)7-10)9-16-4-2-13(15)3-5-16;;/h6-8,13H,2-5,9,15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIKXOZZYXLJQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CN2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-fluoro-5-methylbenzyl chloride with piperidin-4-amine under controlled conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound may interact with various biological targets, potentially modulating neurotransmitter pathways. Similar piperidine derivatives have been shown to influence:

- Pain Perception : By interacting with pain-related receptors.

- Mood Regulation : Potential effects on neurotransmitter systems involved in mood disorders.

Further studies are necessary to elucidate the specific mechanisms of action and the compound's efficacy in therapeutic contexts.

Scientific Research Applications

1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride has several notable applications in research:

Medicinal Chemistry

The compound serves as a key intermediate in synthesizing potent deoxycytidine kinase (dCK) inhibitors, which are crucial for developing antiviral therapies.

Pharmacological Studies

Given its potential to modulate neurotransmitter systems, this compound is valuable for studying various pharmacological effects, including analgesic and antidepressant activities.

Chemical Biology

It can be utilized in chemical biology for probing biological pathways and understanding disease mechanisms related to neurotransmitter dysregulation.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related piperidine derivatives, focusing on substituent effects, hazards, and applications.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Structural Differences and Electronic Effects

- Substituent Position: The 3-fluoro-5-methylbenzyl group in the target compound provides meta-substitution, which may enhance metabolic stability compared to ortho-substituted analogs like 1-(2-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride . Nitro vs.

Hazard Profiles

- Acute Toxicity : The pyrimidinyl derivative (CAS 1179369-48-2) exhibits acute oral toxicity (H302) and respiratory irritation (H335), likely due to its heterocyclic structure enhancing bioavailability .

- Safety of Nitro Derivatives : Despite the reactive nitro group, 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride lacks GHS classification, suggesting lower acute hazards under standard handling conditions .

Physicochemical Properties

- Solubility : Dihydrochloride salts generally improve aqueous solubility, critical for in vitro assays.

- Stability : Electron-withdrawing groups (e.g., nitro) may reduce shelf-life compared to electron-donating groups (e.g., methyl) due to increased susceptibility to hydrolysis .

Biological Activity

1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by its unique structure, which includes a piperidine ring and a substituted benzyl group. This article will explore its biological activity, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₂₁Cl₂FN₂

- Molecular Weight : 295.22 g/mol

- Form : Dihydrochloride salt, enhancing solubility in aqueous solutions.

The presence of the fluorine atom in the structure is significant as it can influence the compound's interaction with biological targets, potentially affecting its pharmacokinetic properties.

Pharmacological Activity

Research suggests that this compound exhibits notable biological activity, particularly in the following areas:

1. Neurotransmitter Interaction

- Preliminary studies indicate potential interactions with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. These interactions suggest possible anxiolytic or antidepressant properties, although further pharmacological profiling is necessary to validate these effects.

2. Anticancer Potential

- Piperidine derivatives are known for their anticancer activities. Initial findings suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction. For example, similar compounds have demonstrated IC50 values indicating cytotoxic effects against various cancer cell lines, including leukemia and breast cancer .

3. Antimicrobial Activity

- The compound's structural features may also confer antimicrobial properties. Piperidine derivatives have been explored for their ability to inhibit the growth of various pathogens, including bacteria and fungi.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Notable Features |

|---|---|

| N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine | Similar structure but without dihydrochloride salt; less soluble compared to the dihydrochloride form. |

| 1-(3-Chloro-5-methylbenzyl)piperidin-4-amine | Contains chlorine instead of fluorine; potentially different biological activity due to halogen substitution. |

| 1-(3-Fluorobenzyl)piperidin-4-amine | Lacks the methyl group on the benzyl ring; may exhibit different pharmacokinetic properties. |

The unique presence of fluorine and specific substitution patterns contribute significantly to the distinct biological profile of this compound compared to others in its class.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives similar to this compound:

- Anticancer Studies :

-

Neuropharmacological Effects :

- Research on related compounds has indicated potential anxiolytic effects through modulation of neurotransmitter systems, particularly serotonin receptors. This suggests that further investigation into the neuropharmacological profile of this compound could yield valuable insights.

-

Antimicrobial Activity :

- Studies have highlighted the potential of piperidine derivatives in antimicrobial applications, showing effectiveness against bacterial strains and fungi.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.